molecular formula C7H5ClIN3 B2646122 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-71-0

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2646122
CAS RN: 1638760-71-0
M. Wt: 293.49
InChI Key: LNEQRDAJABDGLP-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is an intermediate pyrrolo-pyrimidine compound . It has been used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5ClIN3/c1-12-3-5 (9)4-2-10-7 (8)11-6 (4)12/h2-3H,1H3 . This indicates the presence of chlorine, iodine, and a methyl group in the pyrrolopyrimidine structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 293.49 .

Scientific Research Applications

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been used in a number of scientific research studies, including studies of its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. It has also been used as a substrate in the synthesis of various compounds, such as the synthesis of this compound-4-carboxamide. In addition, it has been used in studies of the binding of ligands to proteins, as well as in studies of the inhibition of the enzyme choline oxidase.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not yet fully understood. However, it is believed to involve the inhibition of enzymes involved in the biosynthesis of pyrimidine nucleotides. In addition, it is believed to bind to proteins and inhibit the enzyme choline oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides, as well as to bind to proteins and inhibit the enzyme choline oxidase. In addition, it has been shown to have an effect on the metabolism of cholesterol and other lipids, as well as to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable under a variety of conditions. However, the compound is also relatively toxic, and it can be difficult to control the concentration of the compound in solution. In addition, the compound can be difficult to purify, and its solubility in water is limited.

Future Directions

Given the potential of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for use in scientific research, there are a number of potential future directions for research. These include further research into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of the compound and its potential for use in the synthesis of other compounds. Finally, further research could be conducted into the potential for the compound to be used as a diagnostic tool or as a drug delivery system.

Synthesis Methods

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using a three-step process. The first step involves the reaction of this compound with 3-chloro-5-iodo-1-methyl-1H-pyrrolo[2,3-d]pyrimidine in the presence of a base. The second step involves the reaction of the resulting product with an amine in the presence of a base. The third step involves the reaction of the resulting product with an acid in the presence of a base.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEQRDAJABDGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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